molecular formula C20H29N3O3 B6076286 N-isopropyl-7-(3-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide

N-isopropyl-7-(3-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide

Cat. No. B6076286
M. Wt: 359.5 g/mol
InChI Key: OQIBSGLSBCLQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-isopropyl-7-(3-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide, also known as BMS-986177, is a small molecule drug that has been developed as a potential treatment for various diseases. It belongs to the class of spirocyclic piperidines and has shown promising results in preclinical studies.

Mechanism of Action

N-isopropyl-7-(3-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide acts as a selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). The S1P1 receptor is involved in the migration of lymphocytes from lymphoid tissues to the circulation. By blocking the S1P1 receptor, N-isopropyl-7-(3-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide prevents the migration of lymphocytes from lymphoid tissues to the gut, thereby reducing inflammation in the gut. The drug also promotes tissue repair by stimulating the proliferation and differentiation of intestinal epithelial cells.
Biochemical and Physiological Effects:
N-isopropyl-7-(3-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide has been shown to reduce inflammation and promote tissue repair in animal models of IBD. The drug has also been shown to reduce the severity of symptoms in animal models of rheumatoid arthritis and psoriasis. N-isopropyl-7-(3-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide has a good safety profile and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

N-isopropyl-7-(3-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide has several advantages for lab experiments. It has a good safety profile and is well-tolerated in animal studies. The drug has also shown efficacy in preclinical studies for various diseases. However, the synthesis of N-isopropyl-7-(3-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide is complex and has a low overall yield. This can make it difficult to produce large quantities of the drug for further studies.

Future Directions

There are several future directions for N-isopropyl-7-(3-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide. The drug is currently in phase 2 clinical trials for the treatment of IBD. The results of these trials will provide further insight into the efficacy and safety of the drug in humans. N-isopropyl-7-(3-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide could also be investigated for its potential use in treating other diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. The drug could also be modified to improve its pharmacokinetic properties and increase its overall yield.

Synthesis Methods

The synthesis of N-isopropyl-7-(3-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide involves a multi-step process that starts with the reaction of 3-methoxybenzaldehyde with 1,3-diaminopropane to form a Schiff base. The Schiff base is then reduced with sodium borohydride to obtain the corresponding amine. The amine is then reacted with isopropyl chloroformate to form the N-isopropyl derivative. Finally, the spirocyclic ring is formed by the reaction of the N-isopropyl derivative with 2,2-dimethyl-1,3-dioxane-4,6-dione. The overall yield of the synthesis is around 20%.

Scientific Research Applications

N-isopropyl-7-(3-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide has been primarily developed as a potential treatment for inflammatory bowel disease (IBD). It has shown promising results in preclinical studies by reducing inflammation and promoting tissue repair in animal models of IBD. N-isopropyl-7-(3-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide has also been investigated for its potential use in treating other diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. The drug has shown efficacy in preclinical studies for these diseases as well.

properties

IUPAC Name

7-[(3-methoxyphenyl)methyl]-6-oxo-N-propan-2-yl-2,7-diazaspiro[4.5]decane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-15(2)21-19(25)23-11-9-20(14-23)8-5-10-22(18(20)24)13-16-6-4-7-17(12-16)26-3/h4,6-7,12,15H,5,8-11,13-14H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIBSGLSBCLQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCC2(C1)CCCN(C2=O)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopropyl-7-(3-methoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.